molecular formula C8H8FNO2 B180119 2-(4-Fluorophenoxy)acetamide CAS No. 332-50-3

2-(4-Fluorophenoxy)acetamide

Cat. No. B180119
CAS RN: 332-50-3
M. Wt: 169.15 g/mol
InChI Key: PNGGWQMSHKIEAF-UHFFFAOYSA-N
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Description

2-(4-Fluorophenoxy)acetamide is a chemical compound with the molecular formula C8H8FNO2 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of 2-(4-Fluorophenoxy)acetamide is characterized by a molecular weight of 169.15 and an exact mass of 169.05390666 . It has a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, and a rotatable bond count of 3 .


Physical And Chemical Properties Analysis

2-(4-Fluorophenoxy)acetamide has a melting point of 109.5-110.5 °C . It also has a topological polar surface area of 52.3, a heavy atom count of 12, and a complexity of 155 .

Scientific Research Applications

  • Synthesis of 2-(4-Fluorophenoxy)acetic acid

    • Summary : The compound 2-(4-fluorophenoxy) acetic acid was synthesized by refluxing 4-fluorophenol as a starting material with ethyl chloroacetate in acetone as solvent .
    • Method : The synthesis involved the reaction of 4-fluorophenol with ethyl chloroacetate in the presence of acetone. The reaction was carried out under reflux conditions .
    • Results : The synthesis resulted in the formation of 2-(4-fluorophenoxy) acetic acid .
  • Pharmacological Activities of Phenoxy Acetamide Derivatives

    • Summary : Recent investigations have been conducted into the synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates .
    • Method : Various chemical techniques and computational chemistry applications were used to study the utilization of drugs and their biological effects .
    • Results : The studies provided complete information regarding pharmacologically interesting compounds of widely different composition .
  • 2-(4-FLUOROPHENOXY)-N-(2-FLUOROPHENYL)ACETAMIDE

    • Summary : This compound is a derivative of 2-(4-Fluorophenoxy)acetamide. It’s provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
    • Method : The specific methods of synthesis or application are not provided .
    • Results : Sigma-Aldrich does not collect analytical data for this product. The buyer assumes responsibility to confirm product identity and/or purity .
  • Organofluorine Chemistry

    • Summary : Alfa Chemistry specializes in organofluorine chemistry and offers high-quality 2-(4-Fluorophenoxy)acetamide and related services .
    • Method : The specific methods of synthesis or application are not provided .
    • Results : The results or outcomes obtained are not specified .
  • 2-(4-FLUOROPHENOXY)-N-(2-FLUOROPHENYL)ACETAMIDE

    • Summary : This compound is a derivative of 2-(4-Fluorophenoxy)acetamide. It’s provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
    • Method : The specific methods of synthesis or application are not provided .
    • Results : Sigma-Aldrich does not collect analytical data for this product. The buyer assumes responsibility to confirm product identity and/or purity .
  • Organofluorine Chemistry

    • Summary : Alfa Chemistry specializes in organofluorine chemistry and offers high-quality 2-(4-Fluorophenoxy)acetamide and related services .
    • Method : The specific methods of synthesis or application are not provided .
    • Results : The results or outcomes obtained are not specified .

Safety And Hazards

When handling 2-(4-Fluorophenoxy)acetamide, it’s important to avoid dust formation, breathing mist, gas, or vapors, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

2-(4-fluorophenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO2/c9-6-1-3-7(4-2-6)12-5-8(10)11/h1-4H,5H2,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNGGWQMSHKIEAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC(=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90186847
Record name 2-(4-Fluorophenoxy)acetamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Fluorophenoxy)acetamide

CAS RN

332-50-3
Record name 2-(4-Fluorophenoxy)acetamide
Source CAS Common Chemistry
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Record name 2-(4-Fluorophenoxy)acetamide
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Record name 332-50-3
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Record name 2-(4-Fluorophenoxy)acetamide
Source EPA DSSTox
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Record name 2-(4-fluorophenoxy)acetamide
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Record name 2-(4-Fluorophenoxy)acetamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
YHE Mohammed, VH Malojirao, P Thirusangu… - European journal of …, 2018 - Elsevier
Tumor microenvironment is a complex multistep event which involves several hallmarks that transform the normal cell into cancerous cell. Designing the novel antagonistic molecule to …
Number of citations: 27 www.sciencedirect.com
GP Liao, X Zhou, W Xiao, Y Xie… - Journal of Heterocyclic …, 2017 - Wiley Online Library
A series of 2‐substituted phenoxy‐N‐(4‐substituted phenyl‐5‐(1H‐1,2,4‐triazol‐1‐yl)thiazole‐2‐yl)acetamide derivatives 8a, 8b, 8c, 8d, 8e, 8f, 8g, 8h, 8i, 8j, 8k, 8l, 8m, 8n, 8o, 8p, 8q, 8r…
Number of citations: 3 onlinelibrary.wiley.com
S Patel, P Modi, V Ranjan, M Chhabria - Bioorganic Chemistry, 2018 - Elsevier
Interleukin-1β converting enzyme contributes in various inflammatory and autoimmune diseases by maturing pro-inflammatory cytokines IL-1β, IL-18 and IL-33. Therefore, inhibition …
Number of citations: 17 www.sciencedirect.com
W Mo, Y Shi, J He, B Li, H Peng… - Journal of Heterocyclic …, 2016 - Wiley Online Library
A series of novel ethyl 4‐(methyl or trifluoromethyl)‐2‐(2‐(substituted phenoxy)acetamido)thiazole‐5‐carboxylates 7a, 7b, 7c, 7d, 7e and 8f, 8g, 8h, 8i, 8j, 8k, 8l, 8m, 8n, 8o, 8p, 8q, 8r …
Number of citations: 3 onlinelibrary.wiley.com
A Kumar, AK Mishra - Letters in Organic Chemistry, 2020 - ingentaconnect.com
The present work was aimed to synthesize eight new diphenylamine derivatives by the reactions of 2-chloro-N-(4-(diphenyl amino) thiazol-2-yl)acetamide with substituted phenols in the …
Number of citations: 2 www.ingentaconnect.com
C Carmi, A Cavazzoni, S Vezzosi, F Bordi… - Journal of medicinal …, 2010 - ACS Publications
Irreversible EGFR inhibitors can circumvent acquired resistance to first-generation reversible, ATP-competitive inhibitors in the treatment of non-small-cell lung cancer. They contain …
Number of citations: 75 pubs.acs.org
JB He, YL Ren, QS Sun, GY You, L Zhang… - Bioorganic & Medicinal …, 2014 - Elsevier
By targeting the ThDP binding site of Escherichia coli PDHc-E1, two new ‘open-chain’ classes of E. coli PDHc-E1 inhibitors, amide and urea derivatives, were designed, synthesized, …
Number of citations: 16 www.sciencedirect.com
BS Gore, GC Senadi, AM Garkhedkar… - Advanced Synthesis & …, 2017 - Wiley Online Library
An efficient, mild and practical approach for the synthesis of amides from nitriles and peroxides is reported in the presence of boron trifluoride ethereate. In this protocol, we utilized …
Number of citations: 14 onlinelibrary.wiley.com
SA Campos - 2013 - scholar.archive.org
Interleukin-2-inducible tyrosine kinase (ITK) is a member of the Tec family of nonreceptor tyrosine kinases and plays an important role in T cell receptor signalling. Phosphorylation of …
Number of citations: 3 scholar.archive.org
N Ankenbruck, R Kumbhare, Y Naro, M Thomas… - Bioorganic & Medicinal …, 2019 - Elsevier
MicroRNAs (miRNAs) are short, non-coding RNA molecules estimated to regulate expression of a large number of protein-coding genes and are implicated in a variety of biological …
Number of citations: 17 www.sciencedirect.com

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